1-Phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone
Overview
Description
1-Phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone is a useful research compound. Its molecular formula is C20H23BO4 and its molecular weight is 338.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Compounds bearing the boronic ester moiety, similar to 1-Phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone, have been extensively studied for their synthesis and structural properties. For instance, Huang et al. (2021) focused on boric acid ester intermediates with benzene rings, obtaining them through a three-step substitution reaction. Their structures were confirmed via various spectroscopic techniques and single-crystal X-ray diffraction, with molecular structures further calculated using density functional theory (DFT) to reveal some physicochemical properties of the compounds (Huang et al., 2021).
Application in Material Science and Catalysis
The synthesis and investigation of novel boron-containing compounds have implications in material science and catalysis. For example, Morrison et al. (2010) described the preparation of boronated phosphonium salts, which were fully characterized and evaluated for in vitro cytotoxicity and cellular uptake, demonstrating potential applications in biological inorganic chemistry (Morrison et al., 2010).
Potential Medicinal Chemistry Applications
Although direct applications in medicinal chemistry were not found for this compound, the structural motifs it contains, particularly the boronic ester group, are of interest. Compounds with these motifs are explored for their potential biological activities, including antimicrobial and anti-inflammatory properties, as seen in the studies by Dave et al. (2013) and Rehman et al. (2022), indicating a broader significance in the development of pharmaceuticals (Dave et al., 2013); (Rehman et al., 2022).
Mechanism of Action
Target of Action
It’s known that the compound contains a tetramethyl-1,3,2-dioxaborolane group , which is commonly used in borylation reactions .
Mode of Action
The compound’s mode of action involves the tetramethyl-1,3,2-dioxaborolane group. This group is known to participate in borylation reactions at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
The compound’s involvement in borylation and hydroboration reactions suggests it could influence pathways involving these types of chemical transformations .
Result of Action
Given its involvement in borylation and hydroboration reactions, it’s likely that the compound could influence the structure and function of molecules that undergo these reactions .
Action Environment
It’s known that the compound’s storage temperature is 2-8°c , suggesting that temperature could be an important factor in its stability.
Properties
IUPAC Name |
1-phenyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BO4/c1-19(2)20(3,4)25-21(24-19)16-10-12-17(13-11-16)23-14-18(22)15-8-6-5-7-9-15/h5-13H,14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJPUJFOLUVPHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501142599 | |
Record name | 1-Phenyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501142599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
895520-14-6 | |
Record name | 1-Phenyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=895520-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501142599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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